Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Overview
Description
Bicyclo[2.2.2]oct-5-en-2-ylmethanol is an organic compound with the molecular formula C₉H₁₄O. It is characterized by a bicyclic structure consisting of two fused cyclohexane rings and a methanol group attached to one of the carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]oct-5-en-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]oct-5-en-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.2]oct-5-en-2-ylmethanol undergoes various chemical reactions, including:
Reduction: Reduction of bicyclo[2.2.2]oct-5-en-2-one to this compound using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Bicyclo[2.2.2]oct-5-en-2-one.
Reduction: this compound.
Substitution: Various substituted bicyclo[2.2.2]oct-5-en-2-yl derivatives.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-en-2-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-en-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for designing biologically active compounds .
Comparison with Similar Compounds
- Bicyclo[2.2.2]oct-5-en-2-one
- Bicyclo[2.2.2]octane-2,3-diol
- Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol
Uniqueness: Bicyclo[2.2.2]oct-5-en-2-ylmethanol is unique due to its specific structural features, including the presence of a methanol group and a bicyclic framework. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-bicyclo[2.2.2]oct-5-enylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCJWKFHBTXNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379620 | |
Record name | bicyclo[2.2.2]oct-5-en-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-90-9 | |
Record name | bicyclo[2.2.2]oct-5-en-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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